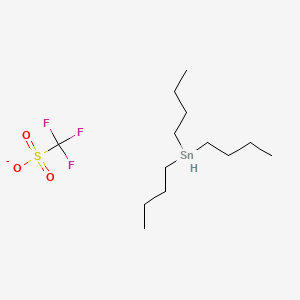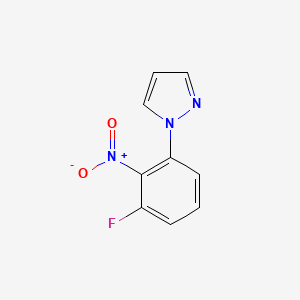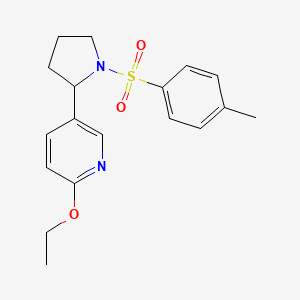
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 1-methyl-3-propylidene-2H-imidazol-3-ium cation and a hexafluorophosphate anion.
Méthodes De Préparation
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial or antifungal effects. The specific pathways involved depend on the biological system being studied.
Comparaison Avec Des Composés Similaires
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can be compared with other imidazolium salts, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-hexyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their alkyl chain lengths and anions. The uniqueness of this compound lies in its specific cation and anion combination, which can influence its physical and chemical properties, as well as its applications.
Propriétés
Formule moléculaire |
C7H13F6N2P |
|---|---|
Poids moléculaire |
270.16 g/mol |
Nom IUPAC |
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h4-6H,3,7H2,1-2H3;/q+1;-1 |
Clé InChI |
IAAGPXXPXCLMQH-UHFFFAOYSA-N |
SMILES canonique |
CCC=[N+]1CN(C=C1)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)

![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)



![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)


![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)

